molecular formula C27H23N5O3S B11199010 2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1(4H)-yl}-N-[3-(methylsulfanyl)phenyl]acetamide

2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1(4H)-yl}-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B11199010
M. Wt: 497.6 g/mol
InChI Key: RBDSXELTUKQIPO-UHFFFAOYSA-N
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Description

2-{7-METHYL-3-[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDIN-1-YL}-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including oxadiazole, naphthyridine, and acetamide moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{7-METHYL-3-[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDIN-1-YL}-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE typically involves multi-step organic reactions. The initial steps often include the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. Subsequent steps may involve the introduction of the naphthyridine ring via condensation reactions. The final step usually involves the coupling of the naphthyridine derivative with the acetamide moiety under specific conditions such as the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure, and the employment of high-throughput screening techniques to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-{7-METHYL-3-[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDIN-1-YL}-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Preliminary studies indicate that it may exhibit anti-inflammatory, antimicrobial, or anticancer properties, although further research is needed to confirm these effects.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-{7-METHYL-3-[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDIN-1-YL}-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **2-{7-METHYL-3-[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDIN-1-YL}-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE
  • **2-{7-METHYL-3-[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDIN-1-YL}-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE

Uniqueness

The uniqueness of 2-{7-METHYL-3-[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDIN-1-YL}-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C27H23N5O3S

Molecular Weight

497.6 g/mol

IUPAC Name

2-[7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]-N-(3-methylsulfanylphenyl)acetamide

InChI

InChI=1S/C27H23N5O3S/c1-16-7-4-5-10-20(16)25-30-27(35-31-25)22-14-32(26-21(24(22)34)12-11-17(2)28-26)15-23(33)29-18-8-6-9-19(13-18)36-3/h4-14H,15H2,1-3H3,(H,29,33)

InChI Key

RBDSXELTUKQIPO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC(=CC=C3)SC)C4=NC(=NO4)C5=CC=CC=C5C

Origin of Product

United States

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